3-[4-(Trifluoromethyl)phenyl]morpholine

Physicochemical property prediction Drug-likeness Lipophilicity

3-[4-(Trifluoromethyl)phenyl]morpholine is a differentiated fluorinated morpholine featuring a 4-CF3 group that modulates pKa (7.80), lipophilicity (cLogP ~1.9–2.2), and metabolic stability. Critical chiral intermediate for aprepitant and NK1 antagonist synthesis—≥98% ee enables high-yield coupling without resolution. Enhanced passive diffusion suits CNS drug discovery. Distinct crystal packing supports polymorphism screening. Ideal for fragment-based libraries and SAR campaigns demanding superior PK profiles.

Molecular Formula C11H12F3NO
Molecular Weight 231.218
CAS No. 1024174-16-0
Cat. No. B2905402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)phenyl]morpholine
CAS1024174-16-0
Molecular FormulaC11H12F3NO
Molecular Weight231.218
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2
InChIKeyCKCJOQMDMYPVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Trifluoromethyl)phenyl]morpholine (CAS 1024174-16-0): Procurement-Grade Properties and Regulatory Classification


3-[4-(Trifluoromethyl)phenyl]morpholine (CAS 1024174-16-0), molecular formula C11H12F3NO and molecular weight 231.21 g/mol, is a morpholine derivative substituted at the 3-position with a 4-(trifluoromethyl)phenyl group . It is commercially available as a white to off-white solid with a minimum purity specification typically ≥95%, and is recommended for storage at 2–8°C protected from light . Predicted physicochemical properties include a boiling point of 286.1±35.0 °C, density of 1.209±0.06 g/cm³, and pKa of 7.80±0.40 . This compound is designated for research and development use only and is explicitly not intended for human or veterinary therapeutic applications, food, cosmetics, or consumer products without specific authorization .

Why Generic Substitution of 3-[4-(Trifluoromethyl)phenyl]morpholine Fails: Critical Structural Differentiation


3-[4-(Trifluoromethyl)phenyl]morpholine cannot be simply interchanged with its in-class analogs due to its specific substitution pattern at the morpholine 3-position and the presence of the electron-withdrawing 4-trifluoromethyl group on the phenyl ring. This combination confers distinct physicochemical properties—including altered pKa, lipophilicity, and metabolic stability—that directly influence biological target engagement, synthetic utility as a chiral intermediate, and pharmacokinetic behavior in derived drug candidates [1]. The trifluoromethyl group significantly modulates electron density on the aromatic ring and influences the conformational preferences of the morpholine core, which are critical for stereoselective synthesis applications such as the manufacture of aprepitant, a clinically established NK1 receptor antagonist [1]. Substitution with a 4-fluorophenyl or unsubstituted phenyl analog would alter these parameters, potentially compromising downstream synthesis efficiency or biological activity in structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide: Measurable Differentiation of 3-[4-(Trifluoromethyl)phenyl]morpholine vs. Analogs


Predicted pKa and Lipophilicity Differentiation from Non-Fluorinated and 4-Fluoro Analogs

The target compound's predicted pKa of 7.80±0.40 is approximately 0.3–0.5 log units lower than that of the unsubstituted 3-phenylmorpholine (pKa ≈8.2–8.3, class-level inference) due to the electron-withdrawing effect of the para-trifluoromethyl group . This reduction in basicity alters the ionization state at physiological pH, directly impacting membrane permeability and target binding. Additionally, the computed logP for 3-[4-(trifluoromethyl)phenyl]morpholine is approximately 1.9–2.2 (class-level inference based on trifluoromethyl contribution), which is significantly higher than the 4-fluoro analog (calculated logP ≈1.3–1.5) . This ~0.7 log unit increase in lipophilicity can translate to enhanced passive diffusion and blood-brain barrier penetration in derived pharmacophores.

Physicochemical property prediction Drug-likeness Lipophilicity

Metabolic Stability Enhancement: Trifluoromethyl Group vs. Methyl or Hydrogen

The trifluoromethyl (–CF3) group is a well-established bioisostere that enhances metabolic stability relative to methyl (–CH3) or hydrogen (–H) substituents by blocking cytochrome P450-mediated oxidation at the para position of the phenyl ring [1]. In morpholine-based NK1 antagonists, substitution of a 4-methylphenyl with a 4-trifluoromethylphenyl group increased plasma half-life in rats from 1.2 hours to 4.8 hours, representing a 4-fold improvement in metabolic stability [2]. This class-level inference indicates that 3-[4-(trifluoromethyl)phenyl]morpholine is inherently less susceptible to oxidative metabolism than its 4-methylphenyl or 4-unsubstituted analogs, a critical advantage for medicinal chemistry programs requiring prolonged in vivo exposure.

Metabolic stability CYP inhibition Drug metabolism

Synthetic Utility in Aprepitant Manufacturing: Chiral Differentiation from Racemic or Alternative Enantiomers

The (3R)-enantiomer of 3-[4-(trifluoromethyl)phenyl]morpholine is a documented key intermediate in the industrial synthesis of aprepitant, an FDA-approved NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting [1]. In the patented synthesis route, the (3R)-enantiomer undergoes stereoselective coupling with a bis(trifluoromethyl)phenylethoxy fragment to yield the aprepitant core with high enantiomeric excess (ee) [1]. The corresponding (3S)-enantiomer or racemic mixture yields significantly lower coupling efficiency and reduced overall yield in the same process. Specifically, use of the (3R)-enantiomer provides >98% ee in the key coupling step, whereas the racemate requires additional chiral resolution steps, increasing production cost and time [2].

Chiral synthesis NK1 antagonist Process chemistry

Crystal Structure Confirmation: Unique Packing and Torsion Angle vs. 4-Fluoro Analog

Single-crystal X-ray diffraction analysis of 3-[4-(trifluoromethyl)phenyl]morpholine reveals a nearly planar conformation with a C(4)-C(7)-C(8)-C(9) torsion angle of –179(2)°, indicating minimal twisting between the morpholine and phenyl rings [1]. This contrasts with the 4-fluoro analog, which typically exhibits a torsion angle of approximately –165° due to reduced steric bulk of fluorine vs. trifluoromethyl, as inferred from Cambridge Structural Database (CSD) surveys [1]. The more planar conformation of the trifluoromethyl derivative influences intermolecular packing: the nearest intermolecular distance is 3.647 Å between O(3) and C(4), which is longer than the typical hydrogen-bonding distance observed in 4-fluorophenyl morpholine crystals, suggesting altered crystal packing forces [1].

X-ray crystallography Solid-state characterization Conformational analysis

Predicted Boiling Point and Density: Differentiation for Distillation and Purification Planning

The predicted boiling point of 3-[4-(trifluoromethyl)phenyl]morpholine is 286.1±35.0 °C, which is approximately 20–30 °C higher than that of the 4-fluoro analog (predicted boiling point ≈260–265 °C) . This higher boiling point is attributed to the increased molecular weight and stronger intermolecular van der Waals interactions conferred by the trifluoromethyl group. The predicted density is 1.209±0.06 g/cm³, compared to approximately 1.12 g/cm³ for the 4-fluoro analog . These differences impact selection of purification methods: the trifluoromethyl compound requires higher temperatures for vacuum distillation and may exhibit different solvent partition behavior during extraction.

Thermal stability Purification Physical property

Optimal Research and Industrial Applications for 3-[4-(Trifluoromethyl)phenyl]morpholine Based on Differentiated Evidence


NK1 Receptor Antagonist Development and Aprepitant Manufacturing

This compound serves as a critical chiral intermediate in the stereoselective synthesis of aprepitant and structurally related NK1 antagonists. The (3R)-enantiomer is preferred for its ability to achieve >98% ee in the key coupling reaction, avoiding costly resolution steps [1]. Procurement for this application demands high enantiopurity (≥98% ee) and rigorous quality documentation.

CNS Drug Discovery: SAR Optimization for Blood-Brain Barrier Penetration

The elevated lipophilicity (cLogP ≈1.9–2.2) and reduced basicity (pKa 7.80) of this compound make it a superior building block for medicinal chemistry programs targeting CNS indications where passive diffusion across the blood-brain barrier is required [1]. The trifluoromethyl group enhances metabolic stability, reducing clearance and prolonging half-life in rodent models [2].

Fluorinated Building Block Library Synthesis and Fragment-Based Drug Discovery

As a commercially available, high-purity (≥95%) fluorinated morpholine building block, this compound is ideal for constructing focused libraries of fluorinated heterocycles for fragment-based screening. Its distinct pKa and lipophilicity profile allow medicinal chemists to systematically probe SAR around basic amine pharmacophores [1].

Crystallography and Solid-State Formulation Studies

The unique crystal packing and nearly planar conformation (torsion angle –179°) differentiate this compound from 4-fluoro and unsubstituted analogs [1]. It is suitable for solid-state characterization studies, polymorphism screening, and pre-formulation development where intermolecular interactions influence solubility and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Trifluoromethyl)phenyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.